molecular formula C17H12F3NO4 B13090636 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid

4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid

Cat. No.: B13090636
M. Wt: 351.28 g/mol
InChI Key: KFZXGJWFTPVFAP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is notable for its unique trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The indole core can interact with multiple receptors, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-(4-(trifluoromethoxy)phenyl)indole-3-acetic acid stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H12F3NO4

Molecular Weight

351.28 g/mol

IUPAC Name

2-[4-hydroxy-5-[4-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C17H12F3NO4/c18-17(19,20)25-11-3-1-9(2-4-11)12-5-6-13-15(16(12)24)10(8-21-13)7-14(22)23/h1-6,8,21,24H,7H2,(H,22,23)

InChI Key

KFZXGJWFTPVFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C2)NC=C3CC(=O)O)O)OC(F)(F)F

Origin of Product

United States

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